2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Overview
Description
2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of a bromoethyl group, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide typically involves the bromination of ethanolamine followed by cyclization. The reaction conditions often include the use of hydrobromic acid and ethanolamine, with the bromination step being carried out under controlled temperature and stirring conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using hydrobromic acid and ethanolamine. The reaction is typically conducted in a reaction pot with continuous stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic compounds.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, ethanolamine, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which have applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide involves its reactivity as an alkylating agent. The bromoethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of complex molecules and in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethylamine hydrobromide
- 2-Chloroethylamine hydrochloride
- 3-Bromopropylamine hydrobromide
Uniqueness
2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is unique due to its specific structure, which allows for the formation of isoindole derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-dihydroisoindole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.BrH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTBRBZTEUQABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-35-3 | |
Record name | 1H-Isoindole, 2-(2-bromoethyl)-2,3-dihydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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